molecular formula C9H11KN2O3S B13618123 Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate

Cat. No.: B13618123
M. Wt: 266.36 g/mol
InChI Key: DENVWVCPTXBBMC-UHFFFAOYSA-M
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Description

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate (CID 17842387) is a chemical compound with the molecular formula C 9 H 12 KN 2 O 3 S . It features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry that is present in more than 18 FDA-approved drugs due to its diverse biological activities . The integration of the morpholine ring is a common strategy in drug design, often employed to enhance solubility and influence the pharmacokinetic profile of a molecule. The specific structure of this compound, combining the thiazole and morpholine moieties, makes it a valuable intermediate or building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules with potential biological activity . Thiazole derivatives are extensively investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antifungal agents . Researchers utilize this compound and its analogs in the design and development of novel bioactive molecules, such as antibacterial agents with benzo[d]thiazole scaffolds that target bacterial DNA gyrase . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H11KN2O3S

Molecular Weight

266.36 g/mol

IUPAC Name

potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1

InChI Key

DENVWVCPTXBBMC-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the following steps:

  • Starting Material: Readily available thiazole derivatives, often 1,3-thiazole-2-carboxylic acid or its esters.
  • Introduction of Morpholin-4-ylmethyl Group: This is commonly achieved by nucleophilic substitution or Mannich-type reactions involving morpholine and formaldehyde.
  • Formation of Potassium Salt: The carboxylic acid group is neutralized with potassium hydroxide or potassium carbonate to yield the potassium carboxylate salt.

The overall process requires precise control of reaction conditions including temperature, solvent system, and pH to optimize yield and purity. Organic solvents such as ethanol, dimethylformamide (DMF), or water mixtures are commonly used depending on solubility and reactivity considerations.

Specific Synthetic Procedures

Based on literature analogues and related heterocyclic syntheses, the preparation can be outlined as follows:

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 1,3-thiazole-2-carboxylic acid or ester derivatives Starting from α-haloketones and thiourea or other thiazole precursors Established thiazole synthesis protocols
2 Mannich Reaction to introduce morpholin-4-ylmethyl substituent at position 4 Morpholine, formaldehyde, solvent (e.g., DMF), room temperature or mild heating Reaction time: 12 hours typical; yields depend on reagent ratios
3 Neutralization to form potassium salt Potassium hydroxide or potassium carbonate in aqueous or alcoholic medium pH control critical to avoid side reactions
4 Purification Recrystallization from ethanol or water; filtration and drying White crystalline powder obtained

Reaction Mechanism Insights

  • The Mannich reaction involves the formation of an iminium ion intermediate from formaldehyde and morpholine, which then attacks the 4-position of the thiazole ring.
  • The carboxylate formation is a straightforward acid-base neutralization.
  • Structural confirmation is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the correct substitution pattern and salt formation.

Analytical Characterization and Purity Assessment

The synthesized this compound is characterized by:

Research Data and Comparative Analysis

Parameter Value/Observation Method Reference
Molecular Weight 214.24 g/mol Calculated
Appearance White crystalline powder Visual
Solubility Water soluble (due to potassium salt) Solubility test
Reaction Yield Typically 70-85% Isolated yield
Purity >98% (HPLC) HPLC analysis

Summary of Preparation Challenges and Optimization

  • Reaction Conditions: Temperature and pH must be carefully controlled to prevent decomposition or side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF facilitate the Mannich reaction, while aqueous or alcoholic media are preferred for salt formation.
  • Purification: Recrystallization is essential to obtain high purity; solvent choice affects crystal morphology and yield.
  • Analytical Verification: Multi-technique characterization ensures the structural integrity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate becomes evident when compared to morpholine- and thiazole-containing analogs. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents (Thiazole Positions) Key Functional Groups Physicochemical Properties Potential Applications Reference
This compound 4: morpholinylmethyl; 2: carboxylate (K⁺ salt) Ionic carboxylate, morpholine High water solubility, polar Pharmaceuticals, agrochemicals Target
2-Morpholino-1,3-thiazole-4-carboxylic acid 2: morpholine; 4: carboxylic acid Neutral carboxylic acid, morpholine Moderate solubility in polar solvents Enzyme inhibition, drug intermediates
Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate 4: amino; 2: morpholine; 5: ethyl ester Ester, amine, morpholine Lipophilic, low water solubility Prodrugs, antimicrobial agents
4-Ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde 4: ethoxy; 2: morpholine; 5: aldehyde Aldehyde, ether, morpholine Reactive aldehyde, moderate polarity Synthetic intermediates, materials
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Morpholine fused to brominated thiadiazole Bromine, heteroaromatic Low solubility, halogenated Materials science, fluorescence probes

Key Differences and Implications

  • Substituent Positioning: The target compound’s morpholinylmethyl group at position 4 distinguishes it from analogs like 2-Morpholino-1,3-thiazole-4-carboxylic acid (morpholine at position 2) . Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate features an amino group at position 4 and an ester at 5, contrasting with the carboxylate salt in the target compound. This ester group reduces polarity, favoring membrane permeability but limiting aqueous solubility.
  • Functional Group Reactivity: The potassium carboxylate in the target compound enhances ionic character, improving solubility in polar solvents compared to neutral carboxylic acids (e.g., 2-Morpholino-1,3-thiazole-4-carboxylic acid) or aldehydes (e.g., 4-Ethoxy-2-morpholinyl-thiazole-5-carbaldehyde) . The aldehyde group in 4-Ethoxy-2-morpholinyl-thiazole-5-carbaldehyde confers reactivity for further derivatization (e.g., Schiff base formation), unlike the stable carboxylate in the target compound.
  • Biological and Material Applications :

    • Morpholine-thiazole hybrids are frequently explored for bioactivity. For example, Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate contains a methoxyphenyl group linked to antimicrobial or anticancer activity, whereas the target compound’s morpholinylmethyl group may target enzymes like kinases or phosphatases.
    • Brominated derivatives like 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine are utilized in materials science due to halogenated aromatic systems, highlighting the versatility of morpholine-thiazole hybrids beyond pharmaceuticals.

Pharmacokinetic Considerations

  • The potassium carboxylate in the target compound improves bioavailability compared to esters (e.g., ) but may limit blood-brain barrier penetration.
  • Morpholine’s electron-rich nitrogen can participate in hydrogen bonding, enhancing target binding affinity compared to non-heterocyclic analogs.

Biological Activity

Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties.

Anticancer Potential

Recent studies have demonstrated that thiazole derivatives, including those similar to this compound, possess significant anticancer properties. For instance, compounds featuring the thiazole ring have shown promising results against various cancer cell lines:

CompoundIC50 (µg/mL)Cell LineReference
Compound 91.61 ± 1.92HepG-2 (liver cancer)
Compound 101.98 ± 1.22HepG-2 (liver cancer)
Compound 13< DoxorubicinJurkat (leukemia)

The structure-activity relationship (SAR) indicates that modifications to the thiazole moiety and the presence of electron-donating groups significantly enhance cytotoxic activity against cancer cells. For example, the introduction of a methyl group at specific positions on the phenyl ring has been linked to increased efficacy .

Antidiabetic Activity

Thiazole derivatives have also been explored for their antidiabetic properties. The compound's ability to stimulate insulin release and enhance glucose uptake has been noted in several studies. Morpholinothiazolyl compounds have been synthesized and tested for their in vitro activities related to insulin sensitivity:

CompoundActivityReference
Morpholino ThiazolidinedionesInsulin release & glucose uptake

These findings suggest that this compound may also play a role in metabolic regulation.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Antitumor Activity : The compound's ability to induce apoptosis in cancer cells is likely mediated through pathways involving Bcl-2 family proteins and other apoptotic markers .
  • Insulin Sensitivity : The mechanism by which this compound enhances insulin sensitivity may involve modulation of glucose transporters or enhancement of pancreatic beta-cell function .

In Vitro Studies

Several in vitro studies have highlighted the efficacy of thiazole derivatives against various cancer cell lines:

  • Study on HepG-2 Cells : A series of thiazole compounds were tested, revealing IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a strong potential for these compounds as anticancer agents .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is essential for validating these findings. Preliminary studies suggest that these compounds may exhibit favorable pharmacokinetic profiles and low toxicity in animal models.

Q & A

Q. What are the optimal synthetic routes for Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and functionalized thiazole precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for morpholine-thiazole coupling .
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve yield .
  • Monitoring : Use TLC or HPLC to track reaction progress and minimize by-products .
  • Purification : Recrystallization or column chromatography ensures purity (>95% by NMR) .

Q. Table 1: Representative Reaction Conditions for Analogous Thiazole Derivatives

PrecursorSolventCatalystYield (%)Purity ValidationReference
4-ChlorothiazoleDMFK₂CO₃78NMR, IR, Elemental Analysis
Sodium thiazole carboxylateEtOHHCl (acidic)85NMR, HPLC

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., morpholine CH₂ at δ 2.4–3.2 ppm, thiazole C=O at ~165 ppm) .
  • IR Spectroscopy : Confirms carboxylate (C=O stretch at ~1700 cm⁻¹) and morpholine (C-N at 1250 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram+/Gram- bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify targets .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data; discrepancies >0.1 Å suggest refinement errors .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and overlay with experimental spectra to identify outliers .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in crystallography .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, receptors) using ligand-receptor PDB structures .
  • MD Simulations : GROMACS simulates binding stability (≥50 ns trajectories) under physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., morpholine methylation) with bioactivity using Random Forest or SVM algorithms .

Q. What methodologies are employed to study pharmacokinetics and metabolite identification?

Methodological Answer:

  • In Vivo Metabolism : Administer radiolabeled compound (³H/¹⁴C) and analyze plasma/tissue extracts via LC-MS/MS .
  • Metabolite Profiling : High-resolution MS (Orbitrap) identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Pharmacokinetic Parameters : Non-compartmental analysis (NCA) calculates t₁/₂, Cmax, and AUC using WinNonlin .

Q. Table 2: Key Pharmacokinetic Parameters for Thiazole Derivatives

ParameterValue (Mean ± SD)Model SystemAnalytical MethodReference
t₁/₂ (h)4.2 ± 0.5Rat plasmaLC-MS/MS
Bioavailability (%)62 ± 8Oral dosingRadiolabel tracing

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